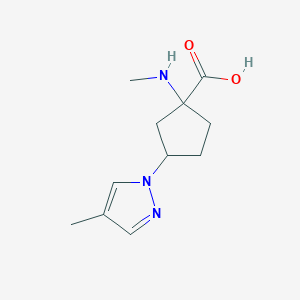

3-(4-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-(methylamino)-3-(4-methylpyrazol-1-yl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C11H17N3O2/c1-8-6-13-14(7-8)9-3-4-11(5-9,12-2)10(15)16/h6-7,9,12H,3-5H2,1-2H3,(H,15,16) |

InChI Key |

ILWBPJJMHFXYAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C2CCC(C2)(C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(4-Methyl-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

General Synthetic Strategy

The synthesis of This compound typically involves the following key steps:

- Construction of the pyrazole ring with a 4-methyl substitution.

- Attachment of the pyrazole moiety to the cyclopentane ring at position 3.

- Introduction of the methylamino group at position 1 of the cyclopentane ring.

- Functionalization of the cyclopentane ring to bear a carboxylic acid group at position 1.

This approach often requires careful control of reaction conditions to achieve regioselectivity and maintain the integrity of sensitive functional groups.

Stepwise Preparation Details

Synthesis of 4-Methyl-1H-pyrazole Intermediate

The pyrazole ring is commonly synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl precursors. For example, methylhydrazine reacts with suitable ketones or esters under acidic or catalytic conditions to form 4-methyl-1H-pyrazole derivatives.

A representative method involves:

- Condensation/Cyclization Reaction : An α-difluoroacetyl intermediate is reacted with methylhydrazine in aqueous solution under low temperature, followed by cyclization via temperature elevation and acidification to yield the pyrazole carboxylic acid derivative.

Formation of the Cyclopentane Core and Pyrazole Attachment

The cyclopentane ring bearing the carboxylic acid and methylamino substituents can be synthesized through:

Substitution/Hydrolysis Reaction : Starting from an α,β-unsaturated ester, reaction with an acid-binding agent and a halide (e.g., 2,2-difluoroacetyl halide) at low temperature, followed by alkali hydrolysis, forms an intermediate capable of further cyclization.

Nucleophilic Substitution : The pyrazole ring is introduced by nucleophilic substitution at the cyclopentane ring, often facilitated by activation of leaving groups or via transition metal catalysis.

Amination Step : The methylamino group is incorporated typically via reductive amination or direct amination of the cyclopentane intermediate, ensuring selective mono-substitution.

Final Functionalization and Purification

- Acidification and Recrystallization : After cyclization and functional group introduction, acidification yields the crude product, which is purified by recrystallization using alcohol-water mixtures (methanol, ethanol, or isopropanol with 35-65% water) to enhance purity and yield.

Example Preparation Protocol (Adapted from Patent CN111362874B)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | α,β-unsaturated ester + acid-binding agent + 2,2-difluoroacetyl halide, low temp | Substitution/hydrolysis to form α-difluoroacetyl intermediate | Intermediate solution obtained |

| 2 | Catalyst (NaI or KI) + methylhydrazine aqueous solution, low temp condensation | Cyclization to form pyrazole ring | Crude product formed |

| 3 | Acidification + recrystallization (alcohol-water solvent) | Purification of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | High purity product obtained |

Note: Although this example is for a difluoromethyl-substituted pyrazole acid, the methodology is analogous for methyl-substituted pyrazoles with appropriate modifications.

Data Tables and Reaction Conditions Summary

| Reaction Stage | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Substitution/Hydrolysis | α,β-unsaturated ester, acid-binding agent, 2,2-difluoroacetyl halide | Organic solvent (e.g., THF) | 0-5 °C | 1-2 hours | Intermediate formed | Low temperature controls selectivity |

| Condensation/Cyclization | Catalyst (NaI/KI), methylhydrazine aqueous solution | Aqueous | 0-10 °C, then warming | 2-4 hours | Crude pyrazole acid | Reduced pressure applied for cyclization |

| Acidification & Recrystallization | Acid (HCl), alcohol-water mixture | Methanol/water (35-65%) | Room temp | Overnight | >90% purity | Recrystallization improves purity |

Comparative Analysis of Preparation Methods

Additional Research Findings

The pyrazole moiety synthesis is often adapted from related compounds such as 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, where methylation and hydrolysis steps are well documented, providing insight into reaction conditions and yields.

Cyclopentane ring functionalization with amino and carboxylic acid groups is a common strategy in medicinal chemistry to enhance bioavailability and receptor binding, underscoring the importance of precise synthetic control.

Microwave-assisted organic synthesis and acid-catalyzed Claisen–Schmidt condensation have been reported for related pyrazole derivatives, offering potential alternative synthetic routes with improved reaction times and yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group or the pyrazole ring.

Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying enzyme interactions.

Medicine: As a candidate for drug development, particularly for targeting specific biological pathways.

Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole Moieties

Pyrazole-containing compounds are widely explored for their bioactivity. For example, 1-(4-Methyl-1H-pyrazol-1-yl)-3-(4-methyl-1H-pyrazol-1-yl)-5-(4-methyl-1H-pyrazol-1-yl)-1,4-dihydrospiro[indeno[1,2-b]quinoxaline-1,4'-pyrano[2,3-c]pyrazole-5-carboxylic acid () shares the 4-methylpyrazole group but incorporates multiple pyrazole units in a spirocyclic framework. This structural complexity increases molecular weight (MW: ~750 g/mol) and melting point (270–272°C) compared to the target compound, which likely has a simpler structure (estimated MW: ~265 g/mol). The IR spectrum of the spiro compound (1694 cm⁻¹ for C=O) aligns with the carboxylic acid functionality in the target compound, but additional pyrazole N-H stretches (3264–3357 cm⁻¹) suggest stronger intermolecular interactions .

Cyclopentane Carboxylic Acid Derivatives

The 1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclopentane-1-carboxylic acid () features a cyclopentane carboxylic acid core but substitutes the pyrazole with morpholine and trifluoromethyl groups. The morpholine moiety may increase metabolic stability due to its saturated ether structure .

Compounds with Methylamino Functional Groups

Methylamino groups are present in compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () and 2-(methylamino)-1-phenylbutan-1-one (). These compounds lack the cyclopentane-carboxylic acid backbone but highlight the methylamino group’s role in modulating basicity (pKa ~9–10). The target compound’s methylamino group likely enhances solubility in acidic environments (e.g., stomach pH) via protonation, whereas the thiophene or phenyl substituents in analogs may prioritize CNS penetration .

Data Tables

Table 3.1: Comparative Structural Features

Table 3.2: Hypothesized Physicochemical Properties

Research Findings and Implications

- Bioisosteric Potential: The pyrazole group in the target compound may replace imidazole or triazole moieties in drug design, balancing aromaticity and metabolic stability .

- Lipophilicity vs. Solubility : Fluorinated analogs () prioritize lipophilicity for CNS targets, while the target compound’s carboxylic acid group favors renal excretion .

- Synthetic Feasibility : Multi-component reactions (e.g., ) could streamline the synthesis of the target compound, though purification challenges may arise due to polar functional groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methyl-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid, and how are key intermediates purified?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid moiety. Key intermediates (e.g., pyrazole-carboxylates) are purified via column chromatography or recrystallization to ensure >95% purity. Reaction conditions such as pH, temperature (e.g., 60–80°C), and reagent stoichiometry are tightly controlled to optimize yields .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions and stereochemistry. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>98%) by detecting trace impurities .

Q. How are reaction conditions optimized to minimize steric hindrance during cyclopentane ring functionalization?

- Methodological Answer : Steric hindrance is mitigated by using bulky protecting groups (e.g., tert-butyl) during amine substitution. Solvent polarity (e.g., DMF vs. THF) and catalytic bases (e.g., K₂CO₃) are adjusted to enhance nucleophilic attack efficiency. Reaction progress is monitored via TLC to terminate at optimal conversion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural validation?

- Methodological Answer : Contradictory NMR signals (e.g., unexpected splitting) may arise from rotamers or impurities. Cross-validation with 2D NMR (COSY, HSQC) and X-ray crystallography clarifies ambiguous assignments. Impurity profiling via LC-MS identifies byproducts, requiring re-purification or adjusted reaction conditions .

Q. What strategies are effective for evaluating the compound’s bioactivity in silico and in vitro?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes (e.g., cyclooxygenase-2). In vitro assays, such as COX-2 inhibition or antimicrobial susceptibility testing, are guided by structural analogs (e.g., pyrazole-carboxylic acids with reported anti-inflammatory activity). Dose-response curves (IC₅₀) and selectivity indices are calculated to prioritize leads .

Q. How can instability issues (e.g., decomposition under acidic conditions) be mitigated during synthesis?

- Methodological Answer : Instability is addressed by maintaining inert atmospheres (N₂/Ar) to prevent oxidation. Buffered reaction media (pH 6–8) and low-temperature storage (<4°C) stabilize the cyclopentane core. Incompatible reagents (e.g., strong oxidizers) are excluded, and degradation products are tracked via accelerated stability studies (40°C/75% RH) .

Q. What computational approaches are used to predict metabolic pathways and toxicity?

- Methodological Answer : ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models in software like Schrödinger or ADMET Predictor® simulate hepatic metabolism (e.g., cytochrome P450 interactions). QSAR (Quantitative Structure-Activity Relationship) analysis identifies structural alerts (e.g., reactive esters) linked to toxicity, guiding derivatization to improve safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.